cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: is a complex organic compound with the molecular formula C₁₁H₁₇NO₄. This compound is notable for its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
The synthesis of cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often formed through a [3+2] cycloaddition reaction.
Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions.
Comparison with Similar Compounds
Similar compounds to cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid include:
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Differing in the position of the carboxylic acid group.
trans-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Differing in the stereochemistry of the bicyclic core.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which provides versatility in synthetic applications.
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-WRWORJQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@]2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138332-93-9 |
Source
|
Record name | rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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